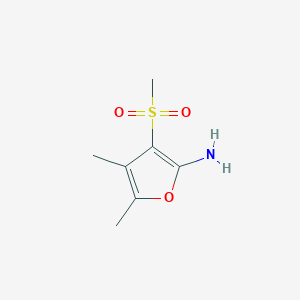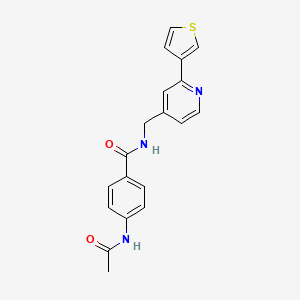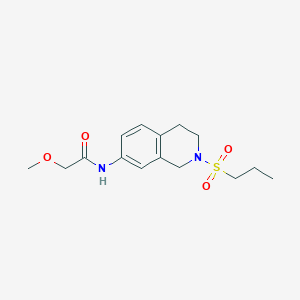
2-méthoxy-N-(2-(propylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxy group, a propylsulfonyl group, and an acetamide moiety attached to a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline derivatives. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
-
Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the construction of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
-
Introduction of the Propylsulfonyl Group: : The next step involves the sulfonylation of the tetrahydroisoquinoline core. This can be done by reacting the tetrahydroisoquinoline with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.
-
Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group or the tetrahydroisoquinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group or the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group. Reagents like sodium methoxide or thiolates can be employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or thioethers.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and sulfonyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-methoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-methoxy-N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Comparison
Compared to its analogs, 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may exhibit unique properties due to the specific length and nature of the propylsulfonyl group. This can influence its solubility, binding affinity, and overall biological activity, making it a compound of particular interest in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
2-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-8-22(19,20)17-7-6-12-4-5-14(9-13(12)10-17)16-15(18)11-21-2/h4-5,9H,3,6-8,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGTMCBNZBPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
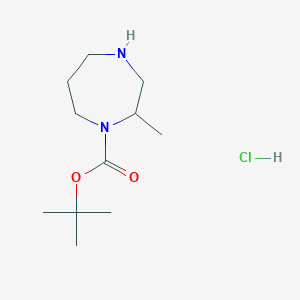
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
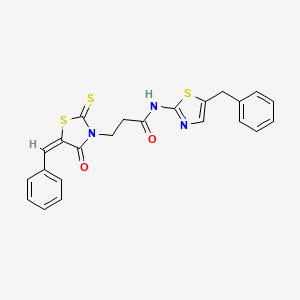
![2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine](/img/structure/B2477711.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
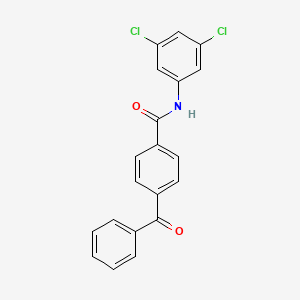
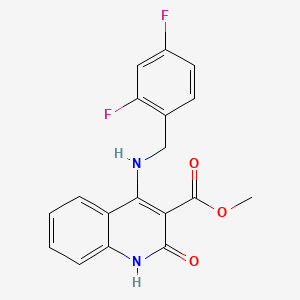
![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)
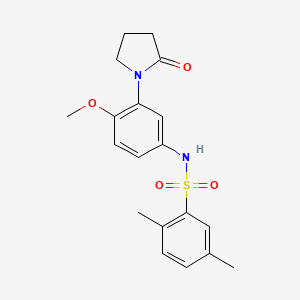
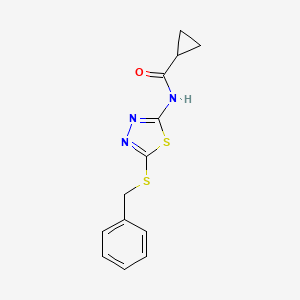
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
